4-(3-Pyren-1-ylpropyl)-1,2,4-triazole-3,5-dione
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Overview
Description
4-(3-Pyren-1-ylpropyl)-1,2,4-triazole-3,5-dione is a heterocyclic compound that features a pyrene moiety linked to a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Pyren-1-ylpropyl)-1,2,4-triazole-3,5-dione typically involves the reaction of pyrene-based intermediates with triazole precursors. . The reaction conditions usually include a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), and a copper(I) catalyst, often in the presence of a reducing agent like sodium ascorbate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-(3-Pyren-1-ylpropyl)-1,2,4-triazole-3,5-dione can undergo various chemical reactions, including:
Oxidation: The pyrene moiety can be oxidized under strong oxidative conditions.
Reduction: The triazole ring can be reduced to form corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyrene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrene moiety can yield pyrenequinones, while reduction of the triazole ring can produce triazolamines.
Scientific Research Applications
4-(3-Pyren-1-ylpropyl)-1,2,4-triazole-3,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to its strong emission properties.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 4-(3-Pyren-1-ylpropyl)-1,2,4-triazole-3,5-dione involves its interaction with specific molecular targets and pathways. The pyrene moiety can intercalate with DNA, disrupting its function and leading to potential anticancer effects. The triazole ring can interact with enzymes and proteins, inhibiting their activity and contributing to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole derivatives: These compounds share the triazole ring structure and exhibit similar chemical reactivity and applications.
Pyrene derivatives: Compounds containing the pyrene moiety, such as pyrenequinones and pyrenylamines, have comparable photophysical properties.
Uniqueness
4-(3-Pyren-1-ylpropyl)-1,2,4-triazole-3,5-dione is unique due to the combination of the pyrene and triazole moieties, which confer both strong fluorescence and versatile reactivity. This dual functionality makes it particularly valuable in applications requiring both properties, such as in the development of fluorescent probes and advanced materials .
Properties
IUPAC Name |
4-(3-pyren-1-ylpropyl)-1,2,4-triazole-3,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O2/c25-20-22-23-21(26)24(20)12-2-5-13-6-7-16-9-8-14-3-1-4-15-10-11-17(13)19(16)18(14)15/h1,3-4,6-11H,2,5,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMXQNKNVUICAKV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCN5C(=O)N=NC5=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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